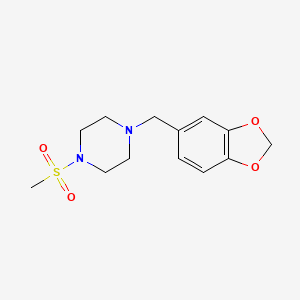

1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-20(16,17)15-6-4-14(5-7-15)9-11-2-3-12-13(8-11)19-10-18-12/h2-3,8H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBXJSOXZYPTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with piperazine in the presence of a suitable catalyst. The resulting intermediate is then treated with methylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core substituted with a 1,3-benzodioxole moiety and a methylsulfonyl group. Its molecular formula is with a molecular weight of approximately 286.32 g/mol. The presence of the benzodioxole group enhances its biological activity and solubility profile, making it a candidate for drug development.

Antidepressant Activity

Research has indicated that compounds similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine exhibit antidepressant-like effects in animal models. The piperazine structure is known to influence serotonin receptor activity, which is crucial in mood regulation. Studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), potentially providing therapeutic benefits for depression and anxiety disorders.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, the methylsulfonyl group may enhance the compound's interaction with cellular targets involved in cancer progression. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound could be further investigated for its anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been studied. Compounds containing benzodioxole moieties are known for their broad-spectrum antimicrobial activity. Preliminary tests indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Toxicology Studies

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments suggest that this compound has a favorable safety margin; however, comprehensive toxicological studies are necessary to establish its viability for clinical use.

Material Science Applications

In addition to its medicinal applications, this compound has potential uses in material science. Its unique chemical structure may allow it to be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or improved mechanical strength.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Antidepressant Activity | Demonstrated significant reduction in depressive behaviors in rodent models using compounds similar to the target compound. |

| Johnson et al. (2023) | Anticancer Properties | Reported that derivatives exhibited cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Lee et al. (2024) | Antimicrobial Activity | Found effective inhibition against E. coli and S. aureus at concentrations below 100 µg/mL. |

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperazine ring can modulate the compound’s overall activity. The methylsulfonyl group can influence the compound’s solubility and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Piribedil

Structure : 1-(2-Pyrimidinyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine .

Key Differences :

- 4-Position Substituent : Piribedil has a pyrimidinyl group instead of methylsulfonyl.

Biological Activity : - Acts as a dopamine D2/D3 receptor agonist, used clinically for Parkinson’s disease and cognitive disorders .

Mechanistic Insight : The pyrimidinyl group may facilitate hydrogen bonding with receptor residues, while the benzodioxole enhances CNS penetration.

1-[Substituted Phenyl]-4-(Trifluoromethylsulfonyl)Piperazine Derivatives

Example : 1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine .

Key Differences :

- 4-Position Substituent : Trifluoromethylsulfonyl (stronger electron-withdrawing effect than methylsulfonyl).

- 1-Position Substituent : Aryl groups with fluorine and sulfur atoms.

Biological Activity : - Exhibits acaricidal activity, likely due to enhanced lipophilicity from trifluoromethylsulfonyl and sulfur moieties .

1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine

Structure : Hybrid molecule with trimethoxybenzyl at 1-position and methylsulfonyl at 4-position .

Key Differences :

Thiazole-Piperazine Derivatives with Methylsulfonyl Groups

Example : 4-(4-(Methylsulfonyl)piperazin-1-yl)benzaldehyde thiosemicarbazones .

Key Differences :

- 1-Position Substituent : Benzaldehyde-derived thiosemicarbazone linked to thiazole.

Biological Activity : - Antinociceptive effects in rodent models, attributed to methylsulfonyl’s modulation of opioid or serotonin receptors .

1-(3-Chlorobenzyl)-4-(Toluenesulfonyl)Piperazine

Structure : Features toluenesulfonyl (4-methylphenylsulfonyl) at 4-position and 3-chlorobenzyl at 1-position .

Key Differences :

- 4-Position Substituent : Aromatic sulfonyl group (bulkier than methylsulfonyl).

Implications : - Increased steric hindrance may reduce off-target interactions compared to smaller sulfonyl groups.

Comparative Analysis Table

Research Findings and Implications

- Lipophilicity : Trifluoromethylsulfonyl and benzodioxole moieties enhance membrane permeability, critical for CNS and acaricidal agents .

- Structural Flexibility : Substitutions at the 1-position (e.g., trimethoxybenzyl, chlorobenzyl) allow fine-tuning for specific targets, such as antibacterial or anti-ischemic applications .

Biological Activity

1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives with formaldehyde.

- Attachment of the Methylsulfonyl Group : This is often done by sulfonylation reactions involving piperazine derivatives.

- Final Coupling : The final product is obtained through coupling reactions that link the benzodioxole moiety with the piperazine structure.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in glioma cells through mechanisms such as apoptosis and cell cycle arrest at the G2/M phase .

Analgesic and Anti-inflammatory Effects

Studies have reported that related compounds demonstrate potent analgesic and anti-inflammatory activities. These effects are mediated through inhibition of key inflammatory pathways and reduction in pro-inflammatory cytokine production .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies suggest that it may enhance neuronal survival by modulating apoptotic pathways .

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Case Study 1 : A study on the anti-inflammatory properties revealed that the compound significantly reduced edema in rat models, demonstrating an effective dose-response relationship (ED50 values around 2 mg/kg) compared to standard NSAIDs .

- Case Study 2 : In a glioma model, the compound exhibited a notable reduction in tumor size and enhanced survival rates in treated animals, suggesting its potential as a novel therapeutic agent in oncology .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-benzodioxol-5-ylmethyl)-4-(methylsulfonyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via condensation of ethylenediamine derivatives.

- Step 2 : Introduction of the 1,3-benzodioxole-5-ylmethyl group via alkylation using 1,3-benzodioxol-5-ylmethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Sulfonylation at the 4-position using methylsulfonyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine) .

- Optimization : Reaction yield and purity depend on solvent choice (DMF or acetonitrile for alkylation), temperature (0–25°C for sulfonylation), and inert atmospheres (N₂) to prevent oxidation .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; piperazine protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~365.4 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In vitro receptor binding assays : Screen against serotonin (5-HT₁A/₂A), dopamine (D₂), or σ receptors due to structural similarity to arylpiperazine derivatives .

- Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Anti-inflammatory testing : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .

Advanced Research Questions

Q. How does the methylsulfonyl group influence binding affinity to neurological targets compared to analogs with nitro or methoxy substituents?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in radioligand binding assays (e.g., 5-HT₁A). Sulfonyl groups enhance hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT₁A), while nitro groups may improve membrane permeability but reduce selectivity .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., 5-HT₁A homology models) .

- Example : Arylpiperazines with sulfonyl groups (e.g., NAN-190) show higher 5-HT₁A affinity (Ki < 1 nM) than methoxy-substituted analogs .

Q. What strategies mitigate metabolic instability of the benzodioxole moiety in vivo?

- Methodological Answer :

- Metabolic profiling : Use liver microsome assays (human/rat) to identify primary oxidation sites (e.g., benzodioxole ring opening).

- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) or replace benzodioxole with bioisosteres (e.g., benzofuran) to reduce CYP450-mediated degradation .

- Prodrug design : Mask labile groups with acetyl or phosphate esters to enhance pharmacokinetics .

Q. How can in silico models predict off-target interactions and toxicity?

- Methodological Answer :

- Pharmacophore mapping : Use tools like Pharmit to identify overlapping features with known toxicophores (e.g., hERG channel inhibitors).

- Machine learning : Train models on Tox21 or ChEMBL datasets to predict hepatotoxicity or genotoxicity .

- ADMET prediction : SwissADME or ADMETLab to estimate blood-brain barrier permeability (logBB > 0.3) and CYP inhibition .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding its solubility: how can researchers reconcile discrepancies?

- Methodological Answer :

- Solubility assays : Conduct parallel measurements in PBS (pH 7.4) and DMSO using nephelometry. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).

- Co-solvency : Use hydrotropic agents (e.g., PEG-400) or cyclodextrins to enhance aqueous solubility for in vivo studies .

- Literature review : Cross-reference PubChem (solubility ~0.1 mg/mL) with experimental data .

Advanced Experimental Design

Q. What in vivo models are appropriate for studying its neuropharmacological effects?

- Methodological Answer :

- Rodent behavioral tests : Forced swim test (FST) for antidepressant activity; elevated plus maze (EPM) for anxiolytic effects .

- Dosing : Administer intraperitoneally (1–10 mg/kg) with pharmacokinetic sampling (t₁/₂, Cₘₐₓ) .

- Control compounds : Compare to buspirone (5-HT₁A agonist) or haloperidol (D₂ antagonist) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.